2-(Phenylthio)thiophene
CAS No.: 16718-12-0
Cat. No.: VC21067328
Molecular Formula: C10H8S2
Molecular Weight: 192.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16718-12-0 |
---|---|
Molecular Formula | C10H8S2 |
Molecular Weight | 192.3 g/mol |
IUPAC Name | 2-phenylsulfanylthiophene |
Standard InChI | InChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H |
Standard InChI Key | JQTBWKNYWACCRU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SC2=CC=CS2 |
Canonical SMILES | C1=CC=C(C=C1)SC2=CC=CS2 |
Introduction
Chemical Structure and Identity
Molecular Information
2-(Phenylthio)thiophene consists of a thiophene ring connected to a phenyl group via a sulfur atom at the 2-position of the thiophene ring. The molecular structure combines two aromatic systems—a five-membered thiophene ring and a six-membered phenyl ring—linked through a thioether bridge.
Property | Value |
---|---|
Chemical Name | 2-(Phenylthio)thiophene |
Synonyms | 2-Phenylsulfanylthiophene |
Molecular Formula | C₁₀H₈S₂ |
CAS Number | 16718-12-0 |
Molecular Weight | 192.301 g/mol |
Exact Mass | 192.006744 |
The compound's identity can be represented through several standard chemical notations :
Notation Type | Representation |
---|---|
SMILES | C1=CC=C(C=C1)SC2=CC=CS2 |
InChI | InChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H |
InChIKey | JQTBWKNYWACCRU-UHFFFAOYSA-N |
Physical Properties
2-(Phenylthio)thiophene exhibits distinctive physical properties that determine its behavior under various conditions. The following table summarizes its key physical attributes :
Physical Property | Value |
---|---|
Physical State | Not specified in sources |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 304.7±15.0 °C at 760 mmHg |
Melting Point | Not available |
Flash Point | 138.1±20.4 °C |
Refractive Index | 1.668 |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
LogP | 4.43 |
Polar Surface Area (PSA) | 53.54000 |
The relatively high boiling point indicates strong intermolecular forces, likely due to the π-stacking interactions between aromatic rings and the polarizability of the sulfur atoms. The LogP value of 4.43 suggests that the compound is highly lipophilic, which has implications for its solubility profile and potential biological absorption .
Structural Characteristics
The compound features two distinct aromatic systems connected by a sulfur bridge. This arrangement creates interesting electronic properties due to the interaction between the π-electron systems of the thiophene and phenyl rings through the sulfur atom. The thiophene ring contributes to the compound's aromaticity while introducing the unique properties associated with sulfur-containing heterocycles .
Stability and Reactivity
Chemical Stability
The available data indicates that 2-(Phenylthio)thiophene exhibits typical stability patterns for thioethers and aromatic compounds. According to safety data, the compound is incompatible with strong oxidizing agents, which is characteristic of sulfur-containing organic compounds .
Decomposition Products
Under thermal decomposition or combustion conditions, 2-(Phenylthio)thiophene may produce hazardous byproducts including :
-
Carbon monoxide
-
Carbon dioxide
-
Oxides of sulfur
-
Acrid smoke and fumes
These decomposition products present potential hazards in case of fire or high-temperature exposure, highlighting the importance of proper handling and storage practices.
Analytical Characterization
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 193.01402 | 135.9 |
[M+Na]⁺ | 214.99596 | 149.4 |
[M+NH₄]⁺ | 210.04056 | 147.4 |
[M+K]⁺ | 230.96990 | 139.1 |
[M-H]⁻ | 190.99946 | 141.7 |
[M+Na-2H]⁻ | 212.98141 | 144.7 |
[M]⁺ | 192.00619 | 140.6 |
[M]⁻ | 192.00729 | 140.6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume